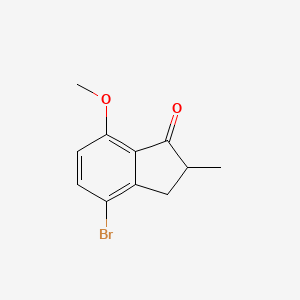

4-Bromo-7-methoxy-2-methyl-2,3-dihydro-1H-inden-1-one

Description

Properties

IUPAC Name |

4-bromo-7-methoxy-2-methyl-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO2/c1-6-5-7-8(12)3-4-9(14-2)10(7)11(6)13/h3-4,6H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISJINHANGLBGCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(C=CC(=C2C1=O)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80743620 | |

| Record name | 4-Bromo-7-methoxy-2-methyl-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80743620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1155261-18-9 | |

| Record name | 4-Bromo-7-methoxy-2-methyl-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80743620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Bromo-7-methoxy-2-methyl-2,3-dihydro-1H-inden-1-one physical properties

An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-7-methoxy-2-methyl-2,3-dihydro-1H-inden-1-one

This guide provides a comprehensive technical overview of the physical and chemical properties of 4-Bromo-7-methoxy-2-methyl-2,3-dihydro-1H-inden-1-one, a substituted indanone of interest to researchers in medicinal chemistry and drug development. Indanones serve as rigid scaffolds in the design of bioactive molecules, including kinase inhibitors, making a thorough understanding of their physicochemical characteristics essential for predictable and successful research outcomes[1][2]. This document moves beyond a simple data sheet to explain the causality behind these properties and provide actionable experimental protocols for their validation.

Molecular Identity and Structure

4-Bromo-7-methoxy-2-methyl-2,3-dihydro-1H-inden-1-one is a poly-substituted aromatic ketone. The core structure is a bicyclic indanone, featuring a benzene ring fused to a five-membered ring containing a ketone. The molecule's specific functionalization—a bromine atom, a methoxy group, and a methyl group—dictates its unique chemical behavior, reactivity, and physical properties.

-

IUPAC Name: 4-bromo-7-methoxy-2-methyl-2,3-dihydroinden-1-one[3]

-

CAS Number: 1155261-18-9[3]

-

Molecular Formula: C₁₁H₁₁BrO₂[3]

Caption: 2D Structure of 4-Bromo-7-methoxy-2-methyl-2,3-dihydro-1H-inden-1-one.

Physicochemical Properties

The combination of a lipophilic brominated aromatic ring and polar ether and ketone functionalities results in a compound of moderate polarity. The data presented below are a mix of computed values from authoritative databases and experimental data from closely related analogs, which provide a reliable estimate of the expected properties.

| Property | Value | Source | Notes |

| Molecular Weight | 255.11 g/mol | PubChem[3] | Computed |

| Exact Mass | 253.99424 Da | PubChem[3] | Computed, essential for High-Resolution Mass Spectrometry |

| Appearance | Off-white to pale solid | Inferred from analogs[1] | Expected physical state at room temperature |

| Melting Point | Not available | - | Requires experimental determination. A related compound, 4-Bromo-7-methoxy-1-indanone, melts at 134-138 °C[4]. |

| Boiling Point | ~368.8 °C at 760 mmHg | Estimated from analogs[5] | This is an estimation based on a related structure without the 2-methyl group. High boiling point is expected due to molecular weight and polarity. |

| Solubility | Insoluble in water; Soluble in organic solvents like DMSO, Methanol, Chloroform | Inferred from structure & analogs[] | The hydrophobic core dominates, but polar groups allow solubility in moderately polar organic solvents. |

| XLogP3-AA | 2.9 | PubChem[3] | A computed measure of lipophilicity. A value near 3 suggests good cell membrane permeability. |

| Hydrogen Bond Acceptors | 2 | PubChem[3] | The ketone and ether oxygens can act as H-bond acceptors. |

| Hydrogen Bond Donors | 0 | PubChem[3] | The molecule lacks protons attached to electronegative atoms. |

Spectroscopic and Analytical Characterization

Spectroscopic analysis provides an empirical fingerprint for the molecule, confirming its identity and purity. The following sections detail the expected spectral features, drawing parallels from structurally similar compounds where necessary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be complex due to the chiral center at position 2. Protons on the five-membered ring (positions 2 and 3) will form a complex multiplet system. Key expected signals include:

-

A doublet for the methyl group at position 2 (~1.2 ppm).

-

A singlet for the methoxy group protons (~3.9 ppm).

-

Two doublets in the aromatic region corresponding to the two protons on the benzene ring.

-

A complex series of multiplets for the protons at positions 2 and 3.

-

-

¹³C NMR: The carbon spectrum will definitively show 11 distinct signals.

Mass Spectrometry (MS)

Mass spectrometry is critical for confirming the molecular weight and elemental composition.

-

Molecular Ion Peak: The key feature will be a pair of peaks for the molecular ion [M]⁺ and [M+2]⁺ with nearly equal intensity (approximately 1:1 ratio). This is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br)[1].

-

High-Resolution MS (HRMS): This technique should yield a mass that matches the computed exact mass of 253.99424 Da, confirming the molecular formula C₁₁H₁₁BrO₂[3].

-

Fragmentation: Common fragmentation pathways would involve the loss of a methyl radical (•CH₃), a methoxy radical (•OCH₃), or a neutral carbon monoxide (CO) molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

-

C=O Stretch: A strong, sharp absorption band is expected in the region of 1690-1715 cm⁻¹ , characteristic of a conjugated ketone.

-

C-O Stretch: An absorption band for the aryl-alkyl ether will be present around 1250 cm⁻¹ .

-

Aromatic C=C Stretch: Medium to weak bands will appear in the 1450-1600 cm⁻¹ region.

-

Aliphatic C-H Stretch: Bands just below 3000 cm⁻¹ will indicate the sp³ hybridized C-H bonds.

Experimental Protocols for Property Validation

To ensure trustworthiness and reproducibility, the computed and inferred properties must be validated empirically. The following protocols outline standard procedures for characterizing a novel or synthesized batch of the title compound.

Caption: Workflow for the physicochemical characterization of a synthesized compound.

Protocol 4.1: Melting Point Determination

-

Sample Preparation: Finely powder a small amount (2-3 mg) of the dry, purified solid.

-

Capillary Loading: Tightly pack the powder into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary in a calibrated melting point apparatus.

-

Measurement: Heat the sample rapidly to about 20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.

-

Recording: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid. The narrowness of this range is an indicator of purity.

Protocol 4.2: Qualitative Solubility Assessment

-

Solvent Selection: Prepare vials containing 1 mL of various solvents (e.g., Water, Methanol, Ethanol, Acetone, Dichloromethane, Hexane).

-

Sample Addition: Add approximately 5-10 mg of the compound to each vial.

-

Observation: Vortex each vial for 30 seconds and observe. Classify as "freely soluble," "sparingly soluble," or "insoluble."

-

Causality: This assessment provides crucial information for selecting appropriate solvents for reactions, purification (recrystallization), and formulation studies.

Protocol 4.3: Spectroscopic Data Acquisition

-

NMR: Dissolve ~10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire ¹H, ¹³C, and 2D spectra (like COSY and HSQC) on a 400 MHz or higher spectrometer.

-

MS: Prepare a dilute solution (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Analyze using an ESI or APCI source coupled to a TOF or Orbitrap mass analyzer for high-resolution data.

-

IR: For a solid sample, use an ATR-FTIR spectrometer. Place a small amount of the solid on the ATR crystal, apply pressure, and collect the spectrum.

Implications for Research and Drug Development

The physical properties of 4-Bromo-7-methoxy-2-methyl-2,3-dihydro-1H-inden-1-one are not merely academic data points; they are critical predictors of its utility in a drug development context.

-

Solubility and Bioavailability: The poor aqueous solubility indicated by its structure and lipophilicity (XLogP3 ≈ 2.9) is a primary hurdle for oral drug delivery. Researchers must consider formulation strategies such as amorphous solid dispersions or salt forms (if applicable functional groups were present) to enhance bioavailability.

-

Lipophilicity and ADME: The XLogP3 value of 2.9 falls within the range often associated with good absorption and membrane permeability (Lipinski's Rule of Five). This suggests the molecule has a favorable starting point for traversing biological barriers, a key aspect of Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

-

Solid-State Properties: The melting point and crystalline form directly impact the material's stability, dissolution rate, and manufacturability. A high melting point, as suggested by analogs, often correlates with greater crystal lattice energy and lower solubility.

Conclusion

4-Bromo-7-methoxy-2-methyl-2,3-dihydro-1H-inden-1-one is a compound with physicochemical properties that make it an interesting scaffold for medicinal chemistry. Its moderate lipophilicity, coupled with hydrogen bond accepting features, provides a solid foundation for designing molecules with drug-like characteristics. However, its anticipated poor aqueous solubility requires careful consideration. The data and protocols provided in this guide offer a comprehensive framework for researchers to reliably characterize this molecule and leverage its properties in the rational design of new therapeutic agents.

References

-

PubChem. (n.d.). 4-Bromo-7-methoxy-2-methyl-2,3-dihydro-1H-inden-1-one. National Center for Biotechnology Information. Retrieved from [Link]

-

Saeed, A., et al. (n.d.). Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one. International Union of Crystallography. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-7-(methoxymethoxy)indane. National Center for Biotechnology Information. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Supplementary Information. Retrieved from [Link]

-

Georganics. (n.d.). 4-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Amisulpride - Impurity H. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-1-methoxy-2-methylbenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 4-Bromo-2-methylphenol (CAS 2362-12-1). Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzene, 1-bromo-4-methoxy- (CAS 104-92-7). Retrieved from [Link]

-

Preprints.org. (2025). A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Indanone synthesis. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Synthesis of 1-indanones with a broad range of biological activity. Retrieved from [Link]

- Google Patents. (n.d.). CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.

-

NIST. (n.d.). 2-Pentanone, 4-methoxy-4-methyl-. NIST WebBook. Retrieved from [Link]

-

BuyersGuideChem. (n.d.). Supplier CAS No 5411-61-0. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one. Retrieved from [Link]

Sources

- 1. journals.iucr.org [journals.iucr.org]

- 2. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 3. 4-Bromo-7-methoxy-2-methyl-2,3-dihydro-1H-inden-1-one | C11H11BrO2 | CID 70700827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-ブロモ-7-メトキシ-1-インダノン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Page loading... [wap.guidechem.com]

An In-Depth Technical Guide to 4-Bromo-7-methoxy-2-methyl-2,3-dihydro-1H-inden-1-one: Synthesis, Characterization, and Therapeutic Potential

This guide provides a comprehensive technical overview of 4-Bromo-7-methoxy-2-methyl-2,3-dihydro-1H-inden-1-one, a substituted indanone of significant interest to researchers and professionals in drug development. The indanone scaffold is a privileged structure in medicinal chemistry, known for its presence in a variety of biologically active compounds.[1][2] This document details a proposed synthetic pathway, predicted analytical characterization, and explores the potential therapeutic applications of this specific derivative, grounding the discussion in established chemical principles and data from closely related analogues.

Molecular Structure and Physicochemical Properties

4-Bromo-7-methoxy-2-methyl-2,3-dihydro-1H-inden-1-one possesses a bicyclic structure, comprising a benzene ring fused to a five-membered cyclopentanone ring. The molecule is further functionalized with a bromine atom and a methoxy group on the aromatic ring, and a methyl group on the cyclopentanone ring.

Table 1: Physicochemical Properties of 4-Bromo-7-methoxy-2-methyl-2,3-dihydro-1H-inden-1-one

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁BrO₂ | PubChem |

| Molecular Weight | 255.11 g/mol | PubChem |

| CAS Number | 1155261-18-9 | PubChem |

| Appearance | Predicted: Off-white to pale yellow solid | - |

| XLogP3 | 2.9 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

Strategic Synthesis Pathway

Sources

An In-depth Technical Guide to 4-Bromo-7-methoxy-2-methyl-2,3-dihydro-1H-inden-1-one

CAS Number: 1155261-18-9

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromo-7-methoxy-2-methyl-2,3-dihydro-1H-inden-1-one, a substituted indanone of interest in medicinal chemistry and organic synthesis. This document delves into its chemical properties, a proposed synthetic route with a detailed experimental protocol, predicted spectral data for characterization, and a discussion of its potential applications based on the known biological activities of the indanone scaffold.

Introduction and Core Molecular Attributes

4-Bromo-7-methoxy-2-methyl-2,3-dihydro-1H-inden-1-one is a poly-substituted indanone derivative. The indanone framework, consisting of a fused benzene and cyclopentanone ring system, is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active natural products and synthetic compounds.[1][2] The substituents on this core—a bromine atom, a methoxy group, and a methyl group—provide specific steric and electronic properties that can modulate its chemical reactivity and biological interactions. The bromine atom, in particular, offers a versatile handle for further synthetic modifications, such as cross-coupling reactions, to generate diverse molecular libraries for drug discovery.[3]

Physicochemical Properties

A summary of the key physicochemical properties of 4-Bromo-7-methoxy-2-methyl-2,3-dihydro-1H-inden-1-one is presented in the table below. These computed properties provide a foundational understanding of the molecule's characteristics.[4]

| Property | Value | Source |

| CAS Number | 1155261-18-9 | PubChem[4] |

| Molecular Formula | C₁₁H₁₁BrO₂ | PubChem[4] |

| Molecular Weight | 255.11 g/mol | PubChem[4] |

| IUPAC Name | 4-bromo-7-methoxy-2-methyl-2,3-dihydro-1H-inden-1-one | PubChem[4] |

| XLogP3 | 2.9 | PubChem[4] |

| Hydrogen Bond Donor Count | 0 | PubChem[4] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[4] |

| Rotatable Bond Count | 1 | PubChem[4] |

Proposed Synthesis Pathway and Experimental Protocol

The proposed synthesis involves a two-step process starting from a suitably substituted benzene derivative. The key steps are the formation of a 3-aryl-2-methylpropanoic acid followed by an intramolecular Friedel-Crafts cyclization to yield the target indanone.

Proposed Synthetic Scheme

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol (Proposed)

This protocol is adapted from analogous syntheses of substituted indanones.[5]

Step 1: Synthesis of 3-(2-Bromo-5-methoxyphenyl)-2-methylpropanoic acid

This precursor can be synthesized through various multi-step routes, for instance, starting from 1-bromo-4-methoxybenzene. A plausible route involves the Friedel-Crafts acylation with methacryloyl chloride followed by reduction of the double bond and subsequent oxidation of a resulting functional group to the carboxylic acid. Due to the complexity and multiple possibilities for this initial step, a detailed protocol is not provided here. The focus of this guide is the key ring-forming reaction.

Step 2: Intramolecular Friedel-Crafts Acylation to form 4-Bromo-7-methoxy-2-methyl-2,3-dihydro-1H-inden-1-one

-

Acid Chloride Formation: To a solution of 3-(2-bromo-5-methoxyphenyl)-2-methylpropanoic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere, add oxalyl chloride (1.5 eq) dropwise at 0 °C. Add a catalytic amount of N,N-dimethylformamide (DMF, 1 drop).

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution.

-

Removal of Excess Reagent: Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure.

-

Friedel-Crafts Cyclization: Dissolve the crude acid chloride in anhydrous DCM (10 mL/mmol) and cool the solution to 0 °C under a nitrogen atmosphere. Add anhydrous aluminum chloride (AlCl₃, 1.2 eq) portion-wise, maintaining the temperature below 5 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction by thin-layer chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture into a flask containing crushed ice and concentrated hydrochloric acid (HCl).

-

Extraction: Separate the organic layer and extract the aqueous layer with DCM (3 x volume).

-

Washing: Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-Bromo-7-methoxy-2-methyl-2,3-dihydro-1H-inden-1-one.

Causality Behind Experimental Choices

-

Anhydrous Conditions: Friedel-Crafts reactions are highly sensitive to moisture as the Lewis acid catalyst (AlCl₃) reacts readily with water, which would deactivate it.[6][7]

-

Choice of Lewis Acid: Aluminum chloride is a strong and commonly used Lewis acid for Friedel-Crafts acylations, effectively activating the acyl chloride for electrophilic attack.[8]

-

Temperature Control: The initial addition of AlCl₃ is performed at low temperature to control the exothermic reaction. The reaction is then allowed to proceed at room temperature to ensure completion.

-

Aqueous Work-up with Acid: The acidic work-up is crucial to decompose the aluminum chloride complex formed with the product ketone, thereby liberating the desired indanone.[6]

-

Purification: Column chromatography is a standard and effective method for purifying organic compounds of moderate polarity like the target indanone.

Spectroscopic Characterization (Predicted)

No experimentally obtained spectra for 4-Bromo-7-methoxy-2-methyl-2,3-dihydro-1H-inden-1-one are readily available in the public domain. However, based on the known spectral data of structurally similar compounds and general principles of spectroscopy, a predicted set of spectral data can be formulated.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The predicted proton NMR spectrum would exhibit distinct signals corresponding to the aromatic protons, the methoxy group, and the aliphatic protons of the five-membered ring.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.5 - 7.7 | d | 1H | H-5 | Aromatic proton ortho to the bromine, expected to be downfield. |

| ~6.8 - 7.0 | d | 1H | H-6 | Aromatic proton meta to the bromine and ortho to the carbonyl group. |

| ~3.9 | s | 3H | -OCH₃ | Typical chemical shift for a methoxy group on an aromatic ring. |

| ~3.3 - 3.5 | m | 1H | H-2 | Methine proton at the 2-position, coupled to the methyl group and the methylene protons. |

| ~2.9 - 3.1 | dd | 1H | H-3a | One of the diastereotopic methylene protons at the 3-position. |

| ~2.6 - 2.8 | dd | 1H | H-3b | The other diastereotopic methylene proton at the 3-position. |

| ~1.2 - 1.4 | d | 3H | -CH₃ | Doublet due to coupling with the H-2 proton. |

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The carbon NMR spectrum would show signals for the carbonyl carbon, the aromatic carbons, the methoxy carbon, and the aliphatic carbons.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~205 - 208 | C=O (C-1) | Typical range for a ketone carbonyl carbon in a five-membered ring. |

| ~158 - 162 | C-7 | Aromatic carbon attached to the electron-donating methoxy group. |

| ~150 - 155 | C-3a | Quaternary aromatic carbon adjacent to the carbonyl group. |

| ~135 - 140 | C-7a | Quaternary aromatic carbon. |

| ~125 - 130 | C-5 | Aromatic CH carbon. |

| ~115 - 120 | C-6 | Aromatic CH carbon. |

| ~110 - 115 | C-4 | Aromatic carbon attached to the bromine atom. |

| ~55 - 57 | -OCH₃ | Typical chemical shift for a methoxy carbon. |

| ~40 - 45 | C-2 | Aliphatic methine carbon. |

| ~33 - 38 | C-3 | Aliphatic methylene carbon. |

| ~15 - 20 | -CH₃ | Aliphatic methyl carbon. |

Predicted Infrared (IR) Spectrum

The IR spectrum would be dominated by a strong absorption band for the carbonyl group.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1710 - 1725 | Strong | C=O stretch (ketone) |

| ~2850 - 3000 | Medium | C-H stretch (aliphatic) |

| ~3000 - 3100 | Medium | C-H stretch (aromatic) |

| ~1580 - 1600 | Medium | C=C stretch (aromatic) |

| ~1250 - 1300 | Strong | C-O stretch (aryl ether) |

| ~550 - 650 | Medium | C-Br stretch |

Predicted Mass Spectrum (Electron Ionization)

The mass spectrum is expected to show a prominent molecular ion peak. A key feature will be the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), resulting in two molecular ion peaks of nearly equal intensity separated by 2 m/z units.

| m/z | Assignment |

| 254/256 | [M]⁺ (Molecular ion) |

| 240/242 | [M - CH₂]⁺ |

| 226/228 | [M - CO]⁺ |

| 212/214 | [M - CO - CH₂]⁺ |

| 171 | [M - Br]⁺ |

Potential Applications in Research and Drug Development

Substituted indanones are a well-regarded class of compounds with a broad range of biological activities.[1][9] While specific studies on 4-Bromo-7-methoxy-2-methyl-2,3-dihydro-1H-inden-1-one are not extensively published, its structural features suggest potential utility in several therapeutic areas.

Anticancer Activity

Many indanone derivatives have demonstrated potent anticancer properties.[1] These activities are often attributed to the inhibition of key cellular targets such as tubulin polymerization and cyclooxygenase-2 (COX-2). The rigid indanone scaffold can mimic the binding of other known inhibitors to these targets.

Neuroprotective Effects

The indanone core is a key component of Donepezil, a well-known acetylcholinesterase (AChE) inhibitor used in the treatment of Alzheimer's disease.[2] Substituted indanones are actively being investigated for their potential to inhibit AChE and monoamine oxidase B (MAO-B), both of which are implicated in neurodegenerative disorders.[9]

Anti-inflammatory Properties

The anti-inflammatory potential of indanones is often linked to their ability to inhibit COX enzymes, which are central to the inflammatory cascade.[1]

Caption: Potential therapeutic applications of the target compound.

Conclusion

4-Bromo-7-methoxy-2-methyl-2,3-dihydro-1H-inden-1-one is a valuable chemical entity with significant potential for further investigation in medicinal chemistry and as a building block in organic synthesis. This guide has provided a comprehensive overview of its properties, a detailed proposed synthetic route, and predicted spectral data for its characterization. The established biological activities of the indanone scaffold suggest that this compound could be a promising starting point for the development of novel therapeutic agents. Further experimental validation of the proposed synthesis and biological evaluation are warranted to fully explore the potential of this molecule.

References

-

ORGANIC AND BIOLOGICAL SPECTROCHEMICAL STUDIES: XXII. THE INFRARED, ULTRAVIOLET, AND NUCLEAR MAGNETIC RESONANCE SPECTRA OF SOME SUBSTITUTED 2-INDANONES AND REFERENCE COMPOUNDS. Canadian Science Publishing. [Link]

-

Synthesis of 1-indanones with a broad range of biological activity. (2017). PMC - NIH. [Link]

-

Examples of biologically active 3-(aryl)-substituted indanes. ResearchGate. [Link]

-

Recent developments in biological activities of indanones. (2017). ResearchGate. [Link]

-

4-Bromo-7-methoxy-2-methyl-2,3-dihydro-1H-inden-1-one. PubChem. [Link]

-

7-Methoxyindan-1-one. PMC - NIH. [Link]

-

A Convenient Synthesis of 7-Halo-1-indanones and 8-Halo-1-tetralones. ResearchGate. [Link]

-

1H-Inden-1-one, 2,3-dihydro-. NIST WebBook. [Link]

-

Friedel–Crafts reaction. Wikipedia. [Link]

- CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.

- US6548710B2 - Process for preparing 1-indanones.

-

Intramolecular Friedel-Crafts Reactions. (2018). Master Organic Chemistry. [Link]

-

Improved procedure for the preparation of 7-methoxy-2-methyl-1-(2-morpholinoethyl)-1H-indole-3-carboxylic acid, key intermediate in the synthesis of novel 3-amidoindole and indolopyridone cannabinoid ligands. ResearchGate. [Link]

-

INFRARED SPECTROSCOPY (IR). University of Colorado Boulder. [Link]

-

Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Arkivoc. [Link]

-

Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Organic Syntheses. [Link]

-

1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0030330). Human Metabolome Database. [Link]

-

-

7-Hydroxy-4-methyl-chromen-2-one1 1H NMR (400 MHz, DMSO-d6). Henan Normal University. [Link]

-

-

Chapter 2 Synthesis and Structural Features of Indanone, Tetralone and Naphthone Derivatives: Selective Fluorination and Condensation Products. (2020). ResearchGate. [Link]

-

Ethane, 1-bromo-2-methoxy-. NIST WebBook. [Link]

-

Bromo pattern in Mass Spectrometry. (2023). YouTube. [Link]

-

7-Methoxy-2,2-dimethyl-4-chromanone. SpectraBase. [Link]

-

18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry. (2021). YouTube. [Link]

-

16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022). Chemistry LibreTexts. [Link]

-

EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Master Organic Chemistry. [Link]

-

NMR Assignments for 2-Ethyl-Indanone. University of Utah. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 4-Bromo-7-methoxy-2-methyl-2,3-dihydro-1H-inden-1-one | C11H11BrO2 | CID 70700827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

4-Bromo-7-methoxy-2-methyl-2,3-dihydro-1H-inden-1-one mechanism of action

An In-Depth Technical Guide on the Putative Mechanism of Action of 4-Bromo-7-methoxy-2-methyl-2,3-dihydro-1H-inden-1-one and a Workflow for its Elucidation

Introduction

The 1-indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] This structural motif is present in various natural products and serves as a crucial intermediate in the synthesis of a wide array of medicinally significant molecules.[1][2] A notable example is Donepezil, an acetylcholinesterase (AChE) inhibitor approved for the treatment of Alzheimer's disease, which features the indanone core.[1][2] The versatility of the indanone scaffold has led to the development of derivatives with diverse therapeutic activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3] This guide focuses on a specific derivative, 4-Bromo-7-methoxy-2-methyl-2,3-dihydro-1H-inden-1-one, and outlines a comprehensive technical workflow for elucidating its mechanism of action. While direct studies on this particular molecule are not yet prevalent in public literature, by examining the known biological activities of related indanone derivatives and employing modern pharmacological and proteomic techniques, we can propose and systematically investigate its potential molecular targets and pathways.

Known Biological Activities of Indanone Derivatives: A Foundation for Mechanistic Hypothesis

The biological activities of indanone derivatives are diverse, suggesting that modifications to the core structure can significantly influence their molecular targets.[3][4] A survey of the literature reveals several key therapeutic areas where these compounds have shown promise.

Anticancer Activity

Indanone derivatives have demonstrated notable antiproliferative effects against various cancer cell lines.[4] One established mechanism is the inhibition of tubulin polymerization, which disrupts the formation and function of microtubules, leading to cell cycle arrest and apoptosis.[4] For instance, certain 2-benzylidene-1-indanones exhibit potent cytotoxicity against human breast, colon, leukemia, and lung cancer cell lines.[4] Another anticancer mechanism involves the modulation of key signaling pathways that regulate cell survival and apoptosis, such as the downregulation of NF-κB p65 and Bcl-2 expression.[4]

Neurological Conditions

The indanone scaffold is a key feature in compounds targeting neurological disorders. Methoxy-substituted 2-benzylidene-1-indanone derivatives have been investigated as antagonists for A1 and A2A adenosine receptors, which are implicated in various neurological conditions.[5] Some of these derivatives exhibit high affinity for these receptors, with Ki values in the nanomolar range.[5]

Antimicrobial and Anti-inflammatory Activity

Several indanone derivatives have been identified as potential antibacterial and antifungal agents.[3][4] Additionally, some derivatives have shown anti-inflammatory properties.[3]

Given the structural features of 4-Bromo-7-methoxy-2-methyl-2,3-dihydro-1H-inden-1-one, it is plausible that its mechanism of action could align with one or more of these established activities. The presence of the methoxy group, for instance, can enhance solubility and improve interactions with biological targets.

Elucidating the Mechanism of Action: A Comprehensive Technical Workflow

Determining the mechanism of action of a novel compound is a critical step in drug discovery and development.[6][7] The following workflow outlines a systematic approach to unraveling the molecular targets and pathways of 4-Bromo-7-methoxy-2-methyl-2,3-dihydro-1H-inden-1-one.

Step 1: Phenotypic Screening

Phenotypic screening is a powerful initial approach in drug discovery that identifies compounds based on their observable effects on cells or organisms, without prior knowledge of a specific molecular target.[8][9][10] This method can reveal unexpected biological activities and provide valuable clues about a compound's mechanism of action.[11][12]

Experimental Protocol: High-Content Imaging-Based Phenotypic Screen

-

Cell Line Selection: Choose a panel of human cancer cell lines representing different tissue origins (e.g., breast, colon, lung, leukemia) and a non-cancerous human cell line for cytotoxicity comparison.

-

Compound Treatment: Plate the cells in 96- or 384-well plates and treat with a concentration range of 4-Bromo-7-methoxy-2-methyl-2,3-dihydro-1H-inden-1-one. Include a vehicle control (e.g., DMSO) and a positive control known to induce a specific phenotype (e.g., a known cytotoxic agent).

-

Cell Staining: After a suitable incubation period (e.g., 24, 48, or 72 hours), fix the cells and stain with a cocktail of fluorescent dyes to visualize key cellular components. A common combination includes:

-

Hoechst 33342: To stain the nucleus and assess nuclear morphology and cell number.

-

Phalloidin conjugated to a fluorophore (e.g., Alexa Fluor 488): To stain F-actin and visualize the cytoskeleton.

-

MitoTracker Red CMXRos: To stain mitochondria and assess mitochondrial morphology and membrane potential.

-

Antibodies against specific markers: For example, anti-α-tubulin to visualize microtubules or anti-γH2AX to detect DNA damage.

-

-

Image Acquisition: Acquire images using a high-content imaging system.

-

Image Analysis: Use automated image analysis software to quantify various cellular features (phenotypic fingerprint), such as:

-

Cell count (cytotoxicity/cytostatic effects)

-

Nuclear size, shape, and intensity

-

Cytoskeletal organization

-

Mitochondrial integrity

-

Markers of apoptosis (e.g., nuclear condensation) or cell cycle arrest.

-

-

Data Analysis: Analyze the multiparametric data to identify dose-dependent phenotypic changes induced by the compound. Compare the phenotypic fingerprint to a reference library of compounds with known mechanisms of action to generate initial hypotheses.

Caption: High-level workflow for phenotypic screening.

Step 2: Target Identification

Once a reproducible phenotype is observed, the next crucial step is to identify the direct molecular target(s) of the compound.[6][13][14] Several powerful techniques can be employed for this purpose.

A. Affinity-Based Pull-Down Assays

This method involves immobilizing the small molecule of interest to a solid support to "pull down" its binding partners from a cell lysate.[6][15][16]

-

Synthesis of an Affinity Probe: Synthesize a derivative of 4-Bromo-7-methoxy-2-methyl-2,3-dihydro-1H-inden-1-one with a linker arm terminating in a biotin molecule. It is crucial to test that the biotinylated compound retains its biological activity.

-

Cell Lysis: Prepare a whole-cell lysate from the cell line that exhibited the most robust phenotype.

-

Incubation: Incubate the cell lysate with the biotinylated compound. As a negative control, incubate a separate aliquot of the lysate with free biotin and another with an inactive, biotinylated analog of the compound, if available. A competition experiment, where the lysate is pre-incubated with an excess of the non-biotinylated, active compound before adding the biotinylated probe, is also highly recommended.

-

Capture: Add streptavidin-coated magnetic beads to the lysate to capture the biotinylated compound and its bound proteins.

-

Washing: Wash the beads extensively to remove non-specific protein binders.

-

Elution: Elute the bound proteins from the beads.

-

Protein Identification: Separate the eluted proteins by SDS-PAGE and identify the specific protein bands that are present in the active probe sample but absent or significantly reduced in the control and competition samples by mass spectrometry (LC-MS/MS).

Caption: Workflow for affinity-based target identification.

B. Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique for verifying target engagement in a cellular context.[17][18][19] It is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.[19][20]

-

Cell Treatment: Treat intact cells with either the vehicle control or 4-Bromo-7-methoxy-2-methyl-2,3-dihydro-1H-inden-1-one at a concentration known to induce the phenotype.

-

Heating: Heat aliquots of the treated cells to a range of temperatures (e.g., from 37°C to 70°C).

-

Cell Lysis: Lyse the cells to release the soluble proteins. Denatured and aggregated proteins will be removed by centrifugation.

-

Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of a specific protein of interest (a putative target identified from other methods or based on hypothesis) at each temperature using Western blotting or other protein detection methods like ELISA.

-

Melt Curve Generation: Plot the amount of soluble protein as a function of temperature for both the vehicle- and compound-treated samples.

-

Analysis: A shift in the melting curve to a higher temperature in the compound-treated sample indicates that the compound binds to and stabilizes the target protein.[21]

Caption: Workflow for Cellular Thermal Shift Assay (CETSA).

C. Kinobeads Profiling

If the phenotypic screen suggests a role in cell signaling, kinase inhibition is a plausible mechanism. The Kinobeads technology is a chemical proteomics approach that uses a mixture of immobilized, broad-spectrum kinase inhibitors to capture a large portion of the expressed kinome from a cell lysate.[22][23][24]

-

Cell Lysis: Prepare a native cell lysate.

-

Compound Incubation: Incubate the lysate with different concentrations of 4-Bromo-7-methoxy-2-methyl-2,3-dihydro-1H-inden-1-one.

-

Kinobeads Enrichment: Add the Kinobeads to the lysate to capture kinases that are not bound by the test compound.

-

Elution and Digestion: Elute the captured kinases from the beads and digest them into peptides.

-

LC-MS/MS Analysis: Analyze the peptide mixture by quantitative mass spectrometry to identify and quantify the captured kinases.

-

Data Analysis: Kinases that are direct targets of the compound will show a dose-dependent decrease in their binding to the Kinobeads.[25] This allows for the determination of the compound's kinase selectivity profile and the apparent dissociation constants for the targeted kinases.[22][26]

Step 3: Target Validation and Pathway Analysis

Identifying a binding partner is not sufficient to prove it is the "mechanism-of-action" target. Further validation is required to establish a causal link between target engagement and the observed cellular phenotype.[13]

Experimental Approaches for Target Validation:

-

In Vitro Assays: If the identified target is an enzyme, perform in vitro activity assays to confirm that the compound directly modulates its function.[7][27][28][29]

-

Genetic Approaches: Use techniques like CRISPR/Cas9-mediated gene knockout or siRNA-mediated gene knockdown to deplete the target protein in cells. If the depletion of the target protein phenocopies the effect of the compound, it strongly supports the target's role in the mechanism of action. Conversely, if the knockout/knockdown cells are resistant to the compound, this also validates the target.

-

Cellular Assays: Conduct cell-based assays to measure the downstream effects of target engagement. For example, if a kinase is identified as the target, measure the phosphorylation status of its known substrates in compound-treated cells.

Data Presentation

Table 1: Exemplar Biological Activity of Methoxy-Substituted 2-Benzylidene-1-Indanone Derivatives[5]

| Compound | Substitution | A1 Ki (rat) (nM) | A2A Ki (rat) (nM) |

| 2c | C4-OCH3 on ring A, 3'-OH on ring B | 41 | 97 |

| 2e | C4-OCH3 on ring A, 3',4'-diOH on ring B | 42 | 78 |

This table provides an example of quantitative data for related indanone derivatives, illustrating their potential for nanomolar potency at specific targets.

Conclusion

While the precise mechanism of action for 4-Bromo-7-methoxy-2-methyl-2,3-dihydro-1H-inden-1-one remains to be elucidated, the rich pharmacology of the indanone scaffold provides a strong foundation for hypothesis-driven investigation. The technical workflow detailed in this guide, beginning with unbiased phenotypic screening and progressing through state-of-the-art target identification and validation methodologies, offers a robust and comprehensive strategy for researchers and drug development professionals. By systematically applying these techniques, it is possible to deconvolve the molecular targets and pathways of this novel compound, paving the way for its potential development as a therapeutic agent.

References

- The Multifaceted Biological Activities of Indanone Derivatives: A Technical Guide - Benchchem. (URL: )

- Synthesis of Pyridazinone Derivatives Substituted with Methoxy with Phenyl Hydrazine and In Silico Test of Anticancer Activity. (URL: )

-

Synthesis of 1-indanones with a broad range of biological activity - PMC - NIH. (URL: [Link])

-

Methoxy substituted 2-benzylidene-1-indanone derivatives as A1 and/or A2A AR antagonists for the potential treatment of neurological conditions - PMC - NIH. (URL: [Link])

-

Target identification of small molecules: an overview of the current applications in drug discovery - PMC - PubMed Central. (URL: [Link])

-

7-Methoxy-2,3-dihydro-1H-cyclopenta[b]chromen-1-one - Sci-Hub. (URL: [Link])

-

Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. (URL: [Link])

-

In Vitro Assays in Pharmacology: A Comprehensive Overview - IT Medical Team. (URL: [Link])

-

Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors - PMC. (URL: [Link])

-

Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf - NIH. (URL: [Link])

-

Phenotypic Screening: A Powerful Tool for Drug Discovery - Technology Networks. (URL: [Link])

-

Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling - ACS Publications. (URL: [Link])

-

Cellular Thermal Shift Assay (CETSA) - News-Medical.Net. (URL: [Link])

-

Recent developments in biological activities of indanones | Request PDF - ResearchGate. (URL: [Link])

-

7-Methoxyindan-1-one - PMC - NIH. (URL: [Link])

-

Identification of Direct Protein Targets of Small Molecules | ACS Chemical Biology. (URL: [Link])

-

Target Identification and Validation in Drug Discovery | Chemspace. (URL: [Link])

-

In Vitro Assay Development – Robust CGT Analysis - Pharmaron. (URL: [Link])

-

Phenotypic Drug Discovery: Recent successes, lessons learned and new directions - PMC. (URL: [Link])

-

Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol. (URL: [Link])

-

Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute. (URL: [Link])

-

Functional Cell-Based Assays | Mechanism of Action, Proliferation - Accelevir. (URL: [Link])

-

Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery | Request PDF - ResearchGate. (URL: [Link])

-

Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view - RSC Publishing. (URL: [Link])

-

Drug Target Identification Methods After a Phenotypic Screen - Drug Hunter. (URL: [Link])

-

Phenotypic Screening - Creative Biolabs. (URL: [Link])

-

Kinobead profiling reveals reprogramming of B-cell receptor signaling in response to therapy within primary CLL cells | bioRxiv. (URL: [Link])

-

Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - Taylor & Francis Online. (URL: [Link])

-

Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents | ACS Omega. (URL: [Link])

-

Phenotype-Based Drug Screening - Creative Bioarray. (URL: [Link])

-

Cracking the Code of Drug Discovery: Small Molecules and Target Identification. (URL: [Link])

-

7-Methoxy-1H-indole | C9H9NO | CID 76660 - PubChem - NIH. (URL: [Link])

-

Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - ACS Publications. (URL: [Link])

-

Recent Developments in Biological Activities of Indanones - PubMed. (URL: [Link])

-

896134-06-8 | Product Name : 2,3-Dihydro-5,6-dimethoxy-2-[(1-oxido-4-pyridinyl)methylene]-1H-inden-1-one | Pharmaffiliates. (URL: [Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Methoxy substituted 2-benzylidene-1-indanone derivatives as A1 and/or A2A AR antagonists for the potential treatment of neurological conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. technologynetworks.com [technologynetworks.com]

- 9. Achieving Modern Success in Phenotypic Drug Discovery [pfizer.com]

- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 11. Phenotypic Drug Discovery: Recent successes, lessons learned and new directions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Phenotypic Screening - Creative Biolabs [creative-biolabs.com]

- 13. Target Identification and Validation in Drug Discovery | Chemspace [chem-space.com]

- 14. Cracking the Code of Drug Discovery: Small Molecules and Target Identification - PharmaFeatures [pharmafeatures.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. drughunter.com [drughunter.com]

- 17. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. news-medical.net [news-medical.net]

- 19. tandfonline.com [tandfonline.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. bio-protocol.org [bio-protocol.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]

- 24. researchgate.net [researchgate.net]

- 25. biorxiv.org [biorxiv.org]

- 26. Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 27. itmedicalteam.pl [itmedicalteam.pl]

- 28. pharmaron.com [pharmaron.com]

- 29. pubs.acs.org [pubs.acs.org]

The Indanone Scaffold: Unlocking Novel Therapeutic Avenues Through Bromination

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Brominated Indanone Core

The indanone scaffold, a privileged structure in medicinal chemistry, consists of a benzene ring fused to a cyclopentanone ring.[1][2] Its inherent structural rigidity and synthetic tractability have made it a cornerstone in the development of numerous pharmacologically active agents.[3] The strategic introduction of a bromine atom onto this scaffold significantly enhances its utility as a versatile intermediate for creating complex molecular architectures, primarily through cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig amination.[4] This guide moves beyond the synthetic utility to explore the intrinsic therapeutic potential of brominated indanones themselves, focusing on key molecular targets where this chemical motif has shown significant promise. We will delve into the mechanistic underpinnings of their activity in neurodegenerative disorders and cancer, providing a robust framework for future drug discovery and development efforts.

Neuroprotective Applications: Targeting Key Enzymes in Neurodegeneration

Indanone derivatives have emerged as promising candidates for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[1] Their mechanism of action often involves the inhibition of critical enzymes that regulate neurotransmitter levels and contribute to disease pathology.[1][5]

Monoamine Oxidase B (MAO-B) Inhibition

Monoamine Oxidase B is a key enzyme responsible for the degradation of dopamine in the brain.[4] Its inhibition can increase dopaminergic neurotransmission, a crucial therapeutic strategy for Parkinson's disease.[6] Certain brominated indanone derivatives have been identified as potent and selective MAO-B inhibitors.

A notable example is (E)-5-((4-bromobenzyl)oxy)-2-(4-(3-(piperidin-1-yl)propoxy)benzylidene)-2,3-dihydro-1H-inden-1-one (compound 3f), which demonstrated a high affinity for the histamine H3 receptor (H3R) and potent, selective inhibition of MAO-B.[4] This dual-targeting capability presents an innovative approach for Parkinson's disease therapy.[4][7] The presence of the bromo-substituent has been shown to enhance MAO-B inhibitory activity in other indanone series as well. For instance, in a series of 2-heteroarylidene-1-indanone derivatives, a 5-bromo-2-furan substituent resulted in greater MAO-B inhibition compared to other heteroaromatic groups.[8]

Table 1: MAO-B Inhibitory Activity of a Brominated Indanone Derivative

| Compound | Target | IC50 (nM) | hH3R Ki (nM) | Selectivity Index (SI) for MAO-B over MAO-A | Reference |

| 3f | MAO-B | 276 | 6.5 | >36 | [4] |

Mechanism of MAO-B Inhibition:

The proposed mechanism involves the indanone core acting as a scaffold to position the substituents for optimal interaction within the active site of MAO-B. The enzyme's active site contains a flavin adenine dinucleotide (FAD) cofactor that is crucial for its catalytic activity. Reversible inhibitors, like the indanone derivatives, typically engage in non-covalent interactions with residues in the active site, preventing substrate access to the FAD cofactor.[6][]

Caption: Proposed mechanism of reversible MAO-B inhibition.

Acetylcholinesterase (AChE) Inhibition

The inhibition of acetylcholinesterase, the enzyme that degrades the neurotransmitter acetylcholine, is a primary therapeutic strategy for Alzheimer's disease.[2][10] The indanone scaffold is a core component of the well-known AChE inhibitor, donepezil.[2] Research has shown that novel indanone derivatives can exhibit potent AChE inhibitory activity, sometimes exceeding that of donepezil.[10] While specific studies focusing solely on brominated indanones as AChE inhibitors are less common, the principles of interaction are applicable. These compounds typically interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme.

Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

-

Preparation of Reagents:

-

Phosphate buffer (pH 8.0).

-

AChE solution (from electric eel or human recombinant).

-

Acetylthiocholine iodide (ATCI) as the substrate.

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as Ellman's reagent.

-

Test compounds (brominated indanones) dissolved in a suitable solvent (e.g., DMSO).

-

Donepezil as a positive control.

-

-

Assay Procedure:

-

In a 96-well plate, add 25 µL of 15 mM ATCI, 125 µL of 3 mM DTNB, and 50 µL of phosphate buffer.

-

Add 25 µL of the test compound solution at various concentrations.

-

Initiate the reaction by adding 25 µL of the AChE solution.

-

Incubate the plate at 37°C for 15 minutes.

-

Measure the absorbance at 405 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Anticancer Applications: Disrupting Cellular Proliferation and Inflammation

The indanone scaffold has also been explored for its anticancer properties, with derivatives showing activity against various cancer cell lines.[3] The mechanisms often involve targeting key proteins involved in cell division and pro-inflammatory signaling pathways that can contribute to tumorigenesis.

Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a key target for anticancer drugs.[11] Indanone derivatives have been developed as tubulin polymerization inhibitors that bind to the colchicine binding site, leading to microtubule disruption, cell cycle arrest at the G2/M phase, and apoptosis.[12][13][14]

While specific brominated indanones targeting tubulin are an active area of research, the general principle involves the indanone core positioning aryl groups to interact with the colchicine binding site on β-tubulin. This prevents the polymerization of tubulin into microtubules.

Caption: Mechanism of tubulin polymerization inhibition by indanones.

Cyclooxygenase-2 (COX-2) Inhibition

Cyclooxygenase-2 (COX-2) is an enzyme that is often overexpressed in inflamed and cancerous tissues, playing a role in prostaglandin synthesis which can promote cell proliferation and angiogenesis.[15] Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation and potentially treat cancer with fewer gastrointestinal side effects than non-selective NSAIDs.[16][17]

Indanone derivatives have been identified as potent and selective COX-2 inhibitors.[18][19] For example, a study on indolizine derivatives, which are bioisosteres of indomethacin, included a diethyl 3-(4-bromobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate compound, highlighting the compatibility of the bromo-substituent in COX-2 inhibitor design.[16]

Table 2: COX-2 Inhibitory Activity of a Halogenated Indanone Analog

| Compound | Target | IC50 (µM) | Reference |

| Diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate (5a) | COX-2 | 5.84 | [16] |

| Indomethacin (Reference) | COX-2 | 6.84 | [16] |

Mechanism of COX-2 Inhibition:

Selective COX-2 inhibitors typically possess a side pocket that can accommodate larger substituents, a feature absent in the COX-1 isoform. The indanone scaffold can be functionalized to exploit this difference. For example, a methylsulfonylphenyl group, common in selective COX-2 inhibitors, can project into this side pocket, leading to potent and selective inhibition.[18]

Future Directions and Conclusion

Brominated indanones represent a promising, yet underexplored, class of compounds with significant therapeutic potential. The bromine atom not only serves as a synthetic handle for diversification but may also contribute directly to target engagement and favorable pharmacokinetic properties. The evidence presented in this guide highlights their potential as inhibitors of key enzymes in neurodegeneration and cancer.

Future research should focus on the systematic synthesis and biological evaluation of a broader range of brominated indanone derivatives. Structure-activity relationship (SAR) studies will be crucial to optimize potency and selectivity for specific targets. Furthermore, in vivo studies are warranted to assess the therapeutic efficacy and safety profiles of lead compounds. The versatility of the brominated indanone scaffold, combined with a rational, target-based drug design approach, holds great promise for the development of novel therapeutics for some of the most challenging diseases.

References

-

Novel indanone derivatives as MAO B/H3R dual-targeting ligands for treatment of Parkinson's disease. European Journal of Medicinal Chemistry. [Link]

-

Indanones as high-potency reversible inhibitors of monoamine oxidase. Archiv der Pharmazie. [Link]

-

Mollusc-Derived Brominated Indoles for the Selective Inhibition of Cyclooxygenase: A Computational Expedition. Molecules. [Link]

-

2-Heteroarylidene-1-indanone derivatives as inhibitors of monoamine oxidase. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Design, synthesis, and evaluation of indanone derivatives as acetylcholinesterase inhibitors and metal-chelating agents. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Discovery of novel tubulin CBSI (R)-9k from the indanone scaffold for the treatment of colorectal cancer. European Journal of Medicinal Chemistry. [Link]

-

Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders. Drug Discovery Today. [Link]

-

Design, synthesis and pharmacological evaluation of some novel indanone derivatives as acetylcholinesterase inhibitors for the management of cognitive dysfunction. Bioorganic & Medicinal Chemistry. [Link]

-

Design, synthesis, and evaluation of indanone derivatives as acetylcholinesterase inhibitors and metal-chelating agents. Sci-Hub. [Link]

-

Discovery of indanone derivatives as multi-target-directed ligands against Alzheimer's disease. European Journal of Medicinal Chemistry. [Link]

-

Design, synthesis and biological evaluation of indanone-chalcone hybrids as potent and selective hCES2A inhibitors. European Journal of Medicinal Chemistry. [Link]

-

Design, synthesis and biological evaluation of novel indanones derivatives as potent acetylcholinesterase/monoamine oxidase B inhibitors. Future Medicinal Chemistry. [Link]

-

Design, synthesis and biological evaluation of novel indanone containing spiroisoxazoline derivatives with selective COX-2 inhibition as anticancer agents. Bioorganic Chemistry. [Link]

-

Synthesis and Anticancer Activity of 2-benzylidene Indanones Through Inhibiting Tubulin Polymerization. Bioorganic & Medicinal Chemistry. [Link]

-

1-Indanone and 1,3-indandione Derivatives as Ligands for Misfolded α-Synuclein Aggregates. ChemMedChem. [Link]

-

A Review of the Recent Developments of Molecular Hybrids Targeting Tubulin Polymerization. Molecules. [Link]

-

Recent developments in tubulin polymerization inhibitors: An overview. European Journal of Medicinal Chemistry. [Link]

-

Synthesis and pharmacological evaluation of some indanone-3-acetic acid derivatives. ResearchGate. [Link]

-

Synthesis and Neuroprotective Evaluation of Substituted Indanone/Benzofuranone and Piperidine Hybrids. ACS Chemical Neuroscience. [Link]

-

Anticancer activity, toxicity and pharmacokinetic profile of an indanone derivative. ResearchGate. [Link]

-

Novel indanone derivatives as MAO B/H 3 R dual-targeting ligands for treatment of PARKINSON'S disease. ResearchGate. [Link]

-

Anticancer activity, toxicity and pharmacokinetic profile of an indanone derivative. European Journal of Pharmaceutical Sciences. [Link]

-

Photochemical bromination of substituted indan-1-one derivatives. Turkish Journal of Chemistry. [Link]

-

Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine. ResearchGate. [Link]

-

Anticancer activity, toxicity and pharmacokinetic profile of an indanone derivative. ResearchGate. [Link]

-

Selective inhibition of cyclooxygenase 2. FEBS Letters. [Link]

-

Multifunctional indanone–chalcone hybrid compounds with anti-β-amyloid (Aβ) aggregation, monoamine oxidase B (MAO-B) inhibition and neuroprotective properties against Alzheimer's disease. ResearchGate. [Link]

-

Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry. [Link]

-

Recent Developments in Biological Activities of Indanones. European Journal of Medicinal Chemistry. [Link]

-

Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1. SLAS Discovery. [Link]

-

Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Derivatives. Molecules. [Link]

-

Radiolabeled COX-2 Inhibitors for Non-Invasive Visualization of COX-2 Expression and Activity — A Critical Update. Molecules. [Link]

-

Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

Sources

- 1. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 4. Novel indanone derivatives as MAO B/H3R dual-targeting ligands for treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological evaluation of novel indanones derivatives as potent acetylcholinesterase/monoamine oxidase B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Indanones as high-potency reversible inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 2-Heteroarylidene-1-indanone derivatives as inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis, and evaluation of indanone derivatives as acetylcholinesterase inhibitors and metal-chelating agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Recent developments in tubulin polymerization inhibitors: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of novel tubulin CBSI (R)-9k from the indanone scaffold for the treatment of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and anticancer activity of 2-benzylidene indanones through inhibiting tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Anticancer activity, toxicity and pharmacokinetic profile of an indanone derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Design, synthesis and biological evaluation of novel indanone containing spiroisoxazoline derivatives with selective COX-2 inhibition as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Selective inhibition of cyclooxygenase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of Substituted Indanone Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The indanone scaffold represents a privileged structure in medicinal chemistry, serving as a versatile template for the design of novel therapeutic agents. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, targeting a diverse array of enzymes and receptors implicated in various pathologies. This in-depth technical guide provides a comprehensive overview of the pharmacological profile of substituted indanone derivatives for researchers, scientists, and drug development professionals. We will explore their synthesis, key biological activities including neuroprotective, anti-inflammatory, and anticancer effects, and the underlying structure-activity relationships. This guide is designed to be a practical resource, offering detailed experimental protocols, comparative quantitative data, and visual representations of key signaling pathways to facilitate further research and development in this promising area of medicinal chemistry.

Introduction: The Indanone Scaffold as a Privileged Motif

The indanone core, characterized by a benzene ring fused to a cyclopentanone ring, is a structural motif found in both natural products and synthetically derived molecules with significant therapeutic value.[1] The inherent rigidity and planar nature of the indanone scaffold provide a fixed orientation for appended substituents, allowing for precise interactions with biological targets.[2] This structural feature, combined with the synthetic tractability of the indanone ring system, has made it a focal point for medicinal chemists seeking to develop novel drugs with improved potency and selectivity.

One of the most notable examples of a successful indanone-based drug is Donepezil, an acetylcholinesterase inhibitor widely used for the treatment of Alzheimer's disease.[1][3] The clinical success of Donepezil has spurred extensive research into other substituted indanone derivatives, revealing a wide spectrum of biological activities. These include, but are not limited to, neuroprotective, anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[4][5] This guide will delve into the key pharmacological profiles of these derivatives, providing the technical insights necessary to navigate this complex and promising chemical space.

Synthetic Strategies for Substituted Indanone Derivatives

The pharmacological activity of indanone derivatives is intrinsically linked to the nature and position of their substituents. Therefore, versatile and efficient synthetic methodologies are crucial for generating diverse libraries of compounds for biological screening. A common and effective method for the synthesis of a prominent class of indanone derivatives, the 2-benzylidene-1-indanones, is the Claisen-Schmidt condensation.[1]

General Synthesis of 2-Benzylidene-1-indanone Derivatives

This procedure outlines a typical synthesis of 2-benzylidene-1-indanone derivatives, which often serve as key intermediates or as bioactive molecules themselves.

Experimental Protocol: Synthesis of 2-Benzylidene-1-indanone Derivatives [1][5]

-

Protection of Functional Groups (if necessary): In a round-bottom flask, dissolve the starting substituted 1-indanone (e.g., 6-hydroxy-1-indanone) in a suitable solvent such as dichloromethane (CH₂Cl₂).

-

Add a protecting group reagent (e.g., 3,4-dihydro-2H-pyran for a hydroxyl group) and a catalytic amount of an acid catalyst (e.g., pyridinium p-toluenesulfonate, PPTS).

-

Stir the reaction mixture at a specified temperature (e.g., 40°C) for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction and purify the protected indanone intermediate using column chromatography.

-

Claisen-Schmidt Condensation: Dissolve the protected indanone and a substituted benzaldehyde in ethanol.

-

Add an aqueous solution of a base, such as sodium hydroxide (NaOH), to the mixture.

-

Stir the reaction at room temperature overnight. The progress of the condensation can be monitored by TLC.

-

Deprotection (if necessary): After the condensation is complete, acidify the reaction mixture with a dilute acid (e.g., 1.0 M HCl) to remove the protecting group.

-

Stir the mixture at room temperature for a few hours.

-

Work-up and Purification: Pour the reaction mixture into ice-water and collect the resulting precipitate by filtration.

-

Wash the crude product with water and then purify it by recrystallization from a suitable solvent (e.g., ethanol) to yield the desired 2-benzylidene-1-indanone derivative.

-

Characterization: Confirm the structure of the final product using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Key Pharmacological Activities and Mechanisms of Action

Substituted indanone derivatives have demonstrated a wide range of biological activities, with neuroprotective, anti-inflammatory, and anticancer effects being the most extensively studied. The specific pharmacological profile is highly dependent on the substitution pattern on both the indanone core and the appended aryl rings.

Neuroprotective Activity: Targeting Acetylcholinesterase

A significant area of research for indanone derivatives has been in the development of agents for neurodegenerative disorders like Alzheimer's disease.[3] The primary mechanism of action for many of these compounds is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[6] Inhibition of AChE increases the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission and improving cognitive function.[6][7]

Mechanism of Acetylcholinesterase Inhibition:

AChE possesses a deep and narrow active site gorge containing a catalytic triad (serine, histidine, and glutamate).[8] Acetylcholine binds within this gorge and is hydrolyzed. Inhibitors, including many indanone derivatives, can bind to either the catalytic active site (CAS) or the peripheral anionic site (PAS) of the enzyme, or both, thereby blocking the entry of acetylcholine or its hydrolysis.[9]

Comparative Quantitative Data for AChE Inhibition:

The following table summarizes the in vitro acetylcholinesterase inhibitory activity of representative substituted indanone derivatives.

| Compound ID | Substituent Pattern | Target | IC₅₀ (µM) | Reference |

| Donepezil | (Reference Drug) | AChE | 0.021 | |

| Compound 6a | Piperidine group linked by a two-carbon spacer | AChE | 0.0018 | [10][11] |

| Compound 4b | Dimethoxyindanone with terminal aromatic ether | AChE | 0.78 | [4] |

| Compound 9 | - | AChE | 0.0148 | [12] |

| Compound 14 | - | AChE | 0.0186 | [12] |

Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay [13]

-

Preparation of Reagents:

-

Prepare a 100 mM sodium phosphate buffer (pH 8.0).

-

Prepare a 0.25 mM solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in the phosphate buffer.

-

Prepare a 0.4 mM solution of the substrate, acetylthiocholine iodide (ATCI), in the phosphate buffer.

-

Prepare a stock solution of acetylcholinesterase (AChE) from a suitable source (e.g., electric eel or human recombinant) in the phosphate buffer.

-

Dissolve the test indanone derivatives and the reference inhibitor (e.g., Donepezil) in a suitable solvent (e.g., DMSO) to prepare stock solutions, followed by serial dilutions in the phosphate buffer.

-

-

Assay Procedure (96-well plate format):

-

To each well, add 140 µL of the sodium phosphate buffer.

-

Add 10 µL of the DTNB solution.

-

Add 20 µL of the AChE solution.

-

Add 20 µL of the test compound solution at various concentrations (or buffer for the control).

-

Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for 15-20 minutes.

-

Initiate the reaction by adding 10 µL of the ATCI substrate solution to each well.

-

-

Data Acquisition and Analysis:

-

Immediately measure the absorbance at 412 nm using a microplate reader in kinetic mode for a set period (e.g., 5-10 minutes). The increase in absorbance is due to the formation of the yellow 5-thio-2-nitrobenzoate anion, which is produced when thiocholine reacts with DTNB.

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) using non-linear regression analysis.

-

Anti-inflammatory Activity: Targeting Cyclooxygenase-2 (COX-2)

Certain substituted indanone derivatives have demonstrated potent anti-inflammatory properties, primarily through the inhibition of cyclooxygenase-2 (COX-2).[14] COX-2 is an enzyme that is induced during inflammation and catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[15][16] Selective inhibition of COX-2 over the constitutively expressed COX-1 isoform is a desirable therapeutic strategy as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs.[17]

Mechanism of COX-2 Inhibition:

The active sites of COX-1 and COX-2 are highly similar, but a key difference lies in the substitution of an isoleucine in COX-1 with a valine in COX-2.[17] This substitution creates a larger, more accessible side pocket in the COX-2 active site, which can be exploited for the design of selective inhibitors.[17] Indanone derivatives with appropriate substituents can fit into this side pocket, leading to selective inhibition of COX-2.

Comparative Quantitative Data for COX-2 Inhibition:

The following table presents the in vitro COX-2 inhibitory activity of selected substituted indanone derivatives.

| Compound ID | Substituent Pattern | Target | IC₅₀ (µM) | Reference |

| Celecoxib | (Reference Drug) | COX-2 | 0.04 | [18] |

| Compound 5d | - | COX-2 | 1.96 | [19] |

| Compound 5a | - | COX-2 | 4.65 | [19] |

| Compound 5c | - | COX-2 | 5.23 | [19] |

| Compound 5b | - | COX-2 | 7.34 | [19] |

Experimental Protocol: In Vitro COX-2 Inhibition Assay (Fluorometric) [18][20][21]

-

Preparation of Reagents:

-

Use a commercially available COX-2 inhibitor screening kit or prepare the necessary reagents.

-

Reconstitute human recombinant COX-2 enzyme in the provided assay buffer.

-

Prepare a working solution of the COX cofactor and the fluorescent probe (e.g., Amplex™ Red).

-

Prepare a solution of the substrate, arachidonic acid.

-

Dissolve the test indanone derivatives and a reference COX-2 inhibitor (e.g., Celecoxib) in a suitable solvent (e.g., DMSO) and prepare serial dilutions.

-

-

Assay Procedure (96-well plate format):

-

To each well of a black microplate, add the COX assay buffer.

-

Add the COX cofactor working solution and the probe solution.

-

Add the reconstituted COX-2 enzyme solution to all wells except the "Negative Control" wells.

-

Add the test inhibitor solutions at various concentrations to the designated wells. Add the reference inhibitor and diluent solution to the "Positive Control" and "Negative Control" wells, respectively.

-

Incubate the plate for a short period at the recommended temperature (e.g., 25°C).

-

-

Data Acquisition and Analysis:

-